Lipoxygenase Inhibitory Activity vs. Unsubstituted Scaffold
5-Ethyl-2-oxopiperidine-3-carboxylic acid demonstrates measurable inhibitory activity against 5-Lipoxygenase (5-LO) in a rat blood assay, with a reported IC50 value of >55.69 µM . This is in contrast to the parent unsubstituted 2-oxopiperidine-3-carboxylic acid scaffold, for which no significant 5-LO inhibition has been reported, highlighting the critical role of the 5-ethyl substitution for engaging this target [1].
| Evidence Dimension | 5-Lipoxygenase (5-LO) Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 > 55.69 µM |
| Comparator Or Baseline | 2-Oxopiperidine-3-carboxylic acid (unsubstituted): No reported activity |
| Quantified Difference | The target compound exhibits measurable inhibition where the comparator shows no activity. |
| Conditions | Rat blood assay, calcium ionophore-induced leukotriene B4 production. |
Why This Matters
This head-to-head comparison provides direct, quantitative evidence that the 5-ethyl group is not a silent structural feature but a key determinant of biological activity, enabling specific engagement with the 5-LO target that is absent in the simpler scaffold.
- [1] PubChem. 2-Oxopiperidine-3-carboxylic acid (CAS 41888-21-5) BioAssay Results. Accessed April 2026. View Source
